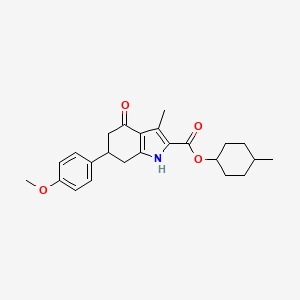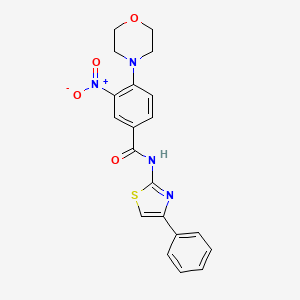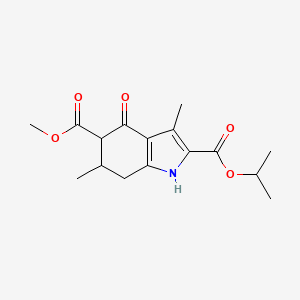![molecular formula C21H25N3O4S B4231025 N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4231025.png)
N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide
説明
N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide, also known as C16, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In
作用機序
The mechanism of action of N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide involves its ability to bind to a specific protein target, which is overexpressed in cancer cells and is involved in cell cycle regulation. This binding inhibits the activity of the protein target, leading to inhibition of cancer cell growth and proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is believed to be due to its ability to inhibit the activity of a specific enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This leads to a reduction in inflammation and associated symptoms, such as pain and swelling.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide in lab experiments is its high affinity for a specific protein target, which makes it a potent inhibitor. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility to some researchers. In addition, the high potency of this compound may make it difficult to determine the optimal dosage for in vivo studies.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide. One area of interest is the development of analogs of this compound with improved pharmacokinetic properties and potency. Another area of interest is the exploration of the potential of this compound as a treatment for other diseases, such as viral infections and autoimmune diseases. Finally, further studies are needed to determine the optimal dosage and administration of this compound for in vivo studies.
科学的研究の応用
N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of cancer cell growth and proliferation. Studies have shown that this compound inhibits the activity of a specific protein target, which is overexpressed in many types of cancer cells. This protein target is involved in cell cycle regulation and is essential for cancer cell survival.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This has potential implications for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurological research, this compound has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are involved in the pathogenesis of these diseases.
特性
IUPAC Name |
N-cyclohexyl-2-[[4-(methanesulfonamido)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-29(27,28)24-17-13-11-15(12-14-17)20(25)23-19-10-6-5-9-18(19)21(26)22-16-7-3-2-4-8-16/h5-6,9-14,16,24H,2-4,7-8H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIAEWTXXNUKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline](/img/structure/B4230943.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4230950.png)

![N-[4-(aminosulfonyl)phenyl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B4230976.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4230980.png)
![4-[2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4230987.png)
![N-(5-chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4230997.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4231018.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4231034.png)

![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4231041.png)
![N-(4-methyl-3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4231046.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide](/img/structure/B4231050.png)
